Diethanolamine lauryl sulfate

Description

Nomenclature and Chemical Classification within Surfactant Chemistry

Diethanolamine (B148213) lauryl sulfate (B86663) is identified by the CAS number 143-00-0. whatsinproducts.com Its IUPAC name is dodecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol. nih.gov The compound is known by several synonyms, including DEA-Lauryl Sulfate, Lauryl sulfate diethanolamine salt, and Bis(2-hydroxyethyl)ammonium lauryl sulfate. nih.govnih.gov

| Identifier | Value |

| IUPAC Name | dodecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol nih.gov |

| CAS Number | 143-00-0 whatsinproducts.com |

| Molecular Formula | C16H37NO6S chemicalbook.com |

| Molecular Weight | 371.53 g/mol chemicalbook.com |

| Synonyms | DEA-Lauryl Sulfate, Dodecyl sulfate diethanolamine salt nih.govnih.gov |

A table showing the nomenclature and basic chemical data for Diethanolamine Lauryl Sulfate.

Within the field of surfactant chemistry, this compound is classified as an anionic surfactant. ontosight.ai This classification is based on the presence of a negatively charged functional group in its molecular structure, which imparts its surface-active properties. sancolo.comterchemicals.com

Anionic surfactants are surface-active agents that possess a negatively charged head group. sancolo.com These surfactants are known for their strong foaming and cleaning capabilities, making them a primary component in detergents and cleaning products. terchemicals.com The key functional groups found in anionic surfactants include sulfates, sulfonates, phosphates, and carboxylates. esteem-india.comwax-emulsions.com

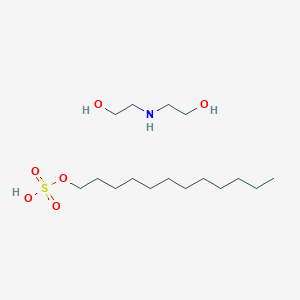

In this compound, the anionic nature is derived from the lauryl sulfate portion of the molecule (C₁₂H₂₅O₄S⁻). This consists of a 12-carbon alkyl chain (lauryl) which is hydrophobic, and a sulfate group (-OSO₃⁻) which is hydrophilic and carries the negative charge. The counter-ion is the protonated diethanolamine (HN(CH₂CH₂OH)₂⁺), which is a secondary amine with two hydroxyl groups. nih.govnih.gov The presence of these distinct hydrophobic and hydrophilic moieties is what enables DLS to reduce the surface tension between liquids or between a liquid and a solid. terchemicals.com

This compound belongs to the broader family of lauryl sulfate surfactants. Its properties are often compared with those of Sodium Lauryl Sulfate (SLS) and Triethanolamine Lauryl Sulfate (TEA-Lauryl Sulfate). The primary distinction between these compounds lies in the cation that balances the negative charge of the lauryl sulfate anion. This difference in the counter-ion influences their physical properties and applications.

| Feature | This compound (DLS) | Sodium Lauryl Sulfate (SLS) | Triethanolamine Lauryl Sulfate (TEA-LS) |

| Counter-ion | Diethanolammonium nih.gov | Sodium wax-emulsions.com | Triethanolammonium ontosight.ai |

| Typical Form | Viscous liquid ontosight.ai | Powder/crystals | Viscous liquid or paste ontosight.aiatamanchemicals.com |

| Key Property | Good foaming and cleansing ontosight.ai | Strong detergency and foaming researchgate.net | Milder surfactant, good foaming atamanchemicals.com |

A table comparing the properties of this compound, Sodium Lauryl Sulfate, and Triethanolamine Lauryl Sulfate.

Historical Overview of Diethanolamine-Based Surfactants in Research

Ethanolamines, including diethanolamine, became commercially available in the early 1930s and their importance as chemical intermediates grew significantly after 1945 with the large-scale production of ethylene (B1197577) oxide. nih.gov Diethanolamine itself is a bifunctional molecule, containing both a secondary amine and two hydroxyl groups, which makes it a versatile precursor in chemical synthesis. wikipedia.org

The use of diethanolamine in surfactants became widespread in the preparation of diethanolamides and diethanolamine salts of long-chain fatty acids. These compounds found applications as soaps and surfactants in a range of products including liquid laundry and dishwashing detergents, cosmetics, and shampoos. wikipedia.org In the mid-1970s, advancements in production technology allowed for the creation of very pure and colorless ethanolamines. nih.gov Diethanolamine has also been historically used in industrial applications such as gas treatment to remove hydrogen sulfide (B99878) and carbon dioxide from natural gas streams. wikipedia.orgresikem.com.ar

Contemporary Research Significance of DLS in Applied Sciences

In contemporary research, this compound continues to be a subject of study, particularly in applied sciences. It is recognized as a useful detergent in the field of proteomics research. chemicalbook.comscbt.com Its surfactant properties make it effective in solubilizing proteins and lipids, which is a critical step in many analytical techniques.

The compound is also a component in various consumer and industrial products, valued for its emulsifying, cleansing, and foaming abilities. ontosight.ai It is found in shampoos, and industrial cleaners. ontosight.aihaz-map.com Research also extends to understanding the behavior of diethanolamine-containing ingredients in formulations. For instance, studies have investigated the skin penetration of diethanolamine from products like shampoos to assess its behavior when used in cosmetic applications. researchgate.net Furthermore, the synthesis of novel surfactants based on diethanolamine continues to be an area of active research, with studies exploring the creation of diethanolamides from various oil sources. researchgate.netekb.eg

Structure

2D Structure

Propriétés

IUPAC Name |

dodecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H,13,14,15);5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHVZQXYWACUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S.C4H11NO2, C16H37NO6S | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883332 | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [diethanolamine salt] appears as clear to pale-yellow liquid with a mild odor. May float or sink and mix with water. (USCG, 1999), Clear pale yellow liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.01 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

CLEAR, PALE YELLOW LIQUID /SOLN/ | |

CAS No. |

143-00-0 | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine lauryl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethanolamine lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl)ammonium decyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95TG5ZH57K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHANOLAMINE LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies

Advanced Synthetic Pathways for Diethanolamine (B148213) Lauryl Sulfate (B86663) Production

The primary route for manufacturing Diethanolamine Lauryl Sulfate involves a two-step chemical reaction. First, a fatty alcohol is sulfated to create an anionic surfactant acid precursor. This precursor is then neutralized with a specific amine to produce the final salt. google.com

The synthesis of the lauryl sulfate component is a highly exothermic and rapid reaction that requires careful control to prevent product degradation, discoloration, and the formation of unwanted by-products. google.comgoogle.com Achieving high purity and yield necessitates the optimization of several key parameters. Continuous process systems are often employed to manage the reaction's intensity and ensure consistent quality. google.comgoogle.com

Key reaction parameters and their impact on the synthesis are detailed below.

| Parameter | Effect on Purity and Yield | Research Findings |

| Temperature | Controlling the highly exothermic reaction is crucial. Excessive heat can lead to product discoloration and decomposition. google.comgoogle.com | The reaction of lauryl alcohol with a sulfating agent is intensely exothermic; failure to control temperature results in a discolored, lower-quality product. google.com |

| Reactant Molar Ratio | The stoichiometric ratio between the alcohol and the sulfating agent must be precisely controlled to ensure complete reaction of the alcohol while avoiding excess sulfating agent, which can cause side reactions. google.com | An acid-to-alcohol molar ratio of approximately 0.97 has been used effectively in continuous sulfation processes. google.com |

| Reaction Time | Due to the rapid nature of the sulfation reaction, prolonged reaction times are unnecessary and can lead to product deterioration. google.comgoogle.com | The reaction between the alcohol and sulfur trioxide is substantially complete almost instantly, minimizing the need for extended reaction times. google.com |

| Mixing | Vigorous and efficient mixing is essential during both the sulfation and neutralization steps to ensure homogeneity, facilitate heat transfer, and guarantee complete reaction. google.comgoogle.com | Static mixers are often employed in continuous processes to ensure the thorough mixing required for full neutralization of the surfactant acid precursor. google.com |

The synthesis of the surfactant acid precursor, lauryl sulfuric acid, is fundamentally an esterification reaction.

Lauryl Alcohol (Dodecanol): This C12 fatty alcohol serves as the hydrophobic backbone of the surfactant molecule. It is the starting organic material that undergoes sulfation. google.comprocurementresource.com The general manufacturing process for alkyl sulfates begins with the sulfation of the corresponding alcohol. usda.gov

Sulfur Trioxide (SO₃): Sulfur trioxide is a powerful sulfating agent used to react with lauryl alcohol. google.comprocurementresource.com In this reaction, the sulfur trioxide attacks the hydroxyl (-OH) group of the lauryl alcohol, forming hydrogen lauryl sulfate, also known as lauryl sulfuric acid. procurementresource.com This reaction is exceptionally rapid. google.com

The final step in the production of this compound is the neutralization of the lauryl sulfuric acid intermediate.

This is an acid-base reaction where diethanolamine (DEA), a weak organic base, is added to the acidic precursor. google.comnih.gov The diethanolamine neutralizes the lauryl sulfuric acid to form the corresponding diethanolammonium salt, which is the final surfactant product, this compound. nih.govchemicalbook.com This neutralization step must be conducted rapidly and with thorough mixing to prevent the hydrolysis of the newly formed sulfuric acid ester. google.com Continuous processes often add the neutralizing agent, such as diethanolamine, after the initial sulfation to complete the synthesis. google.comgoogle.com

Investigation of By-product Formation During Synthesis

A significant concern in the synthesis of this compound is the potential formation of impurities, most notably N-Nitrosodiethanolamine (NDELA), a compound classified as a possible human carcinogen. tandfonline.comijsdr.org

NDELA is not an intended ingredient but can form as an unintended by-product when certain precursor chemicals are present under specific conditions. The primary pathway involves the reaction of a secondary amine with a nitrosating agent. dermaviduals.dejuniperpublishers.com

Precursors: The key precursors for NDELA formation are diethanolamine (a secondary amine) and a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂). tandfonline.comdermaviduals.de Diethanolamine can be present as the primary neutralizing agent or as an impurity in other raw materials like triethanolamine. dermaviduals.de

Reaction Conditions: The nitrosation reaction is heavily influenced by the chemical environment. Several factors can significantly accelerate the formation of NDELA. tandfonline.comnih.govresearchgate.net

The table below summarizes the conditions that promote the formation of NDELA from the reaction of diethanolamine (DEA) and sodium nitrite (SN).

| Condition | Influence on NDELA Formation | Research Findings |

| pH | Formation is significantly favored in acidic conditions (pH < 7.0). dermaviduals.deresearchgate.net | The reaction was originally thought to occur only under acidic conditions, but can also be found at near-neutral or basic pH in the presence of catalysts. researchgate.net In a mixture of DEA and SN, NDELA formation is significantly elevated under acidic pH 2 conditions. tandfonline.comnih.gov |

| Temperature | Higher temperatures increase the rate of NDELA formation. tandfonline.comnih.gov | In a study of DEA and SN at pH 2, NDELA concentrations rose with temperature in the order of 50°C > 40°C > 25°C > 10°C. tandfonline.comnih.gov |

| Light Exposure | Ultraviolet (UV) and visual (VIS) light can promote NDELA formation more effectively than temperature alone under certain conditions. tandfonline.comnih.gov | Under acidic pH 2 conditions, the order of NDELA formation was: UV light > VIS light > 50°C > 40°C. tandfonline.comnih.gov |

To prevent the formation of NDELA and other impurities, stringent control over raw materials, manufacturing processes, and storage is essential.

| Strategy | Description | Supporting Evidence |

| Raw Material Purity | Utilize high-purity ingredients. Regulations often specify maximum allowable levels of secondary amines in raw materials and finished products. | Regulations recommend a maximum secondary amine content of 0.5% in the finished product and state that raw materials should not be used with nitrosating systems. europa.eu |

| Process Control | Avoid using nitrosating agents in formulations. Maintain a non-acidic pH where possible to inhibit the nitrosation reaction. | Secondary amines will react with nitrites to form nitrosamines in an acidic environment (pH values below 7). dermaviduals.de |

| Inhibitor Addition | Incorporate nitrosation inhibitors, such as antioxidants, into the formulation. | Vitamin C and Vitamin E have been shown to significantly decrease residual NDELA. Optimal concentrations for inhibition are suggested to be between 100 and 1000 µg/ml. tandfonline.comresearchgate.net |

| Controlled Storage | Store raw materials and finished products under cool, dark (amber) conditions to minimize the impact of temperature and light. | To reduce NDELA, it is recommended that cosmetic products containing these ingredients be stored under cool/amber conditions. tandfonline.comresearchgate.net |

Derivatization of DLS for Specialized Applications

The modification of this compound (DLS) and related surfactants is a key area of research aimed at tailoring their properties for specific, high-performance applications. By altering the molecular structure, chemists can fine-tune characteristics such as surface activity, solubility, and interaction with other molecules. These derivatization methodologies primarily focus on two areas: modifying the core components of the surfactant molecule—the hydrophobic alkyl chain and the hydrophilic head group through ethoxylation—and synthesizing entirely new molecular architectures, such as gemini (B1671429) or trimeric surfactants, for significantly enhanced performance.

Modification of Alkyl Chain Lengths and Ethoxylation Degrees

The performance of a surfactant like DLS is intrinsically linked to its hydrophobic-lipophilic balance (HLB). This balance can be precisely adjusted by modifying the length of the hydrophobic alkyl chain (the "lauryl" C12 group) or by introducing ethylene (B1197577) oxide units (ethoxylation) to the hydrophilic head.

Alkyl Chain Length: The length of the alkyl chain is a critical factor in determining the surfactant's efficiency and effectiveness. Increasing the number of carbon atoms in the hydrophobic tail generally leads to greater surface activity. uni-regensburg.de This is because a longer chain provides a stronger driving force for the molecules to aggregate at interfaces, resulting in a lower critical micelle concentration (CMC)—the concentration at which surfactant molecules begin to form micelles. For instance, studies on anionic sulfate surfactants show a clear trend where an increase in alkyl chain length from C6 to C20 corresponds to a significant enlargement of the interlayer distance in layered double hydroxides, indicating stronger hydrophobic interactions. researchgate.net However, a major trade-off is that increasing the alkyl chain length beyond a certain point (typically C12-C14) decreases water solubility and increases the Krafft temperature (the temperature at which the surfactant becomes sufficiently soluble to form micelles). uni-regensburg.de Therefore, selecting an alkyl chain length is a balance between maximizing surface activity and maintaining adequate solubility for the intended application. Different applications may utilize mixtures of C12, C14, and C16 alkyl chains to achieve a desired balance of properties. lcms.cz

Ethoxylation Degrees: Ethoxylation, the process of adding ethylene oxide (EO) units to the molecule, primarily increases the hydrophilicity of the surfactant. This modification converts a lauryl sulfate into a lauryl ether sulfate (laureth sulfate). ontosight.ai The addition of EO chains enhances water solubility, wetting, and degreasing capabilities. rimpro-india.comatamanchemicals.com Research on sodium lauryl ether sulfate (SLES) demonstrates that mixtures with a higher average degree of ethoxylation are more surface-active at silicone-water interfaces. acs.org Molecular dynamics simulations have predicted a systematic decrease in interfacial tension with an increase in the degree of ethoxylation. acs.org The number of EO units can be controlled to produce surfactants with varying properties; for example, a lower degree of ethoxylation might be preferred for creating high-foaming cleansers, while a higher degree might be used in emulsifiers or dispersants where enhanced water solubility is paramount. atamanchemicals.com

The following table summarizes the general effects of these modifications on surfactant properties.

| Modification | Effect on Critical Micelle Concentration (CMC) | Effect on Solubility | Effect on Surface Activity |

| Increase in Alkyl Chain Length | Decreases | Decreases | Increases |

| Increase in Ethoxylation Degree | Increases | Increases | Generally Increases |

Synthesis of Novel DLS Derivatives for Enhanced Performance

Beyond simple modifications, significant performance gains can be achieved by synthesizing entirely new surfactant architectures using DLS-related precursors like lauric acid and diethanolamine. researchgate.net These novel derivatives often feature multiple hydrophobic tails and hydrophilic heads within a single molecule, leading to properties far superior to their conventional monomeric counterparts.

Gemini (Dimeric) Surfactants: Gemini surfactants consist of two conventional surfactant molecules covalently linked by a spacer group at or near the head groups. researchgate.net This structure results in exceptionally high surface activity and a much lower CMC, often by one or two orders of magnitude, compared to corresponding single-chain surfactants. researchgate.net For example, novel non-ionic Gemini surfactants synthesized from lauric acid and diethanolamine (forming a lauryl diethanolamide intermediate) connected by different spacer groups have been developed. researchgate.net The structure of the spacer—whether flexible, rigid, hydrophilic, or hydrophobic—also plays a crucial role in the final properties of the surfactant. researchgate.net

Trimeric and Oligomeric Surfactants: Following the same principle as Gemini surfactants, trimeric or even more complex oligomeric surfactants can be synthesized. A star-shaped trimeric surfactant synthesized from triethanolamine, featuring three hydrophobic chains and three hydrophilic groups, demonstrated significantly higher surface activity (CMC of 5.53 × 10⁻⁵ mol/L) compared to conventional reference surfactants. researchgate.net These complex structures are highly efficient at reducing surface and interfacial tension.

The enhanced efficiency of these novel derivatives means that lower concentrations are required to achieve the desired effect, which is advantageous in many industrial applications, including as corrosion inhibitors where inhibition efficiency was found to increase with the molecular size of the surfactant. researchgate.net

The table below compares the properties of a conventional anionic surfactant with a novel derivative.

| Surfactant Type | Example Compound | Typical Critical Micelle Concentration (CMC) (mol/L) | Key Performance Enhancement |

| Conventional Anionic | Sodium Dodecyl Sulfate (SDS) | ~8 x 10⁻³ | Standard detergency and foaming |

| Novel Trimeric Anionic | Star-shaped trimeric sulfate | ~5.53 x 10⁻⁵ | High surface activity at very low concentrations researchgate.net |

Analytical Methodologies for Diethanolamine Lauryl Sulfate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of Diethanolamine (B148213) lauryl sulfate (B86663), providing fundamental information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of Diethanolamine lauryl sulfate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of both the lauryl sulfate anion and the diethanolamine cation.

Typical NMR experiments for structural elucidation include:

¹H NMR: This experiment identifies the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would show characteristic signals for the terminal methyl group (CH₃), the repeating methylene (B1212753) units (-(CH₂)n-) of the lauryl chain, the methylene group adjacent to the sulfate (CH₂-O-S), and the methylene groups of the diethanolamine counter-ion (-N-CH₂-CH₂-OH).

¹³C NMR: This provides information on the carbon skeleton of the molecule.

2D NMR techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between different parts of the molecule. hyphadiscovery.com For instance, a COSY spectrum would show correlations between adjacent protons in the lauryl chain, while an HMBC spectrum could confirm the connection between the lauryl chain and the sulfate group.

In a study of Lauric acid diethanolamine condensate, a related compound, NMR spectroscopy was essential in confirming the expected structure and also indicated the presence of minor impurities. nih.gov The definitive structural data from NMR is critical for confirming the identity of the compound and assessing its purity. hyphadiscovery.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Approximate Chemical Shift (ppm) |

|---|---|

| Lauryl Chain | |

| Terminal Methyl (CH₃) | ~0.8-0.9 |

| Methylene Chain (-(CH₂)₉-) | ~1.2-1.4 |

| Methylene adjacent to CH₂-O | ~1.6-1.7 |

| Methylene adjacent to Sulfate (-CH₂-OSO₃⁻) | ~3.9-4.1 |

| Diethanolamine Cation | |

| Methylene adjacent to Nitrogen (-N-CH₂-) | ~2.7-2.9 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. cornell.edu

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule. For this compound, key functional groups and their expected IR absorption bands include:

O-H stretch: A broad band around 3300-3500 cm⁻¹ from the hydroxyl groups of diethanolamine.

N-H stretch: A band in the same region (3300-3500 cm⁻¹) from the secondary amine group of the diethanolammonium cation.

C-H stretch: Sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the methylene and methyl groups in the lauryl chain. jconsortium.com

S=O stretch: Strong, characteristic bands typically found in the 1210-1260 cm⁻¹ region for the asymmetric stretch and 1030-1070 cm⁻¹ for the symmetric stretch, indicative of the sulfate group (-OSO₃⁻).

C-O stretch: Bands around 1060-1100 cm⁻¹ from the alcohol C-O in diethanolamine and the C-O-S linkage. theaic.org

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. metrohm.com For this compound, Raman spectroscopy is highly effective for analyzing the hydrocarbon backbone of the lauryl group, which consists of C-C and C-H bonds. whiterose.ac.uk It can provide information on the conformational order (e.g., the ratio of trans to gauche conformers) of the alkyl chain. whiterose.ac.uk

A detailed study on diethanolamine using FT-IR and theoretical calculations provides precise wavenumber assignments for the amine and alcohol functional groups, which are directly applicable to the counter-ion of this compound. jconsortium.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H / N-H | IR | ~3300-3500 (broad) | Hydroxyl and Amine Stretching |

| C-H (Alkyl) | IR / Raman | ~2850-3000 | Symmetric/Asymmetric Stretching |

| S=O (Sulfate) | IR | ~1210-1260 | Asymmetric Stretching |

| S-O (Sulfate) | IR | ~1030-1070 | Symmetric Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for surfactants. researchgate.net

Negative Ion Mode ESI-MS: This mode is ideal for detecting the lauryl sulfate anion. It would typically show a prominent peak for the deprotonated molecule [M-H]⁻ or, since it's a salt, the anion itself [C₁₂H₂₅O₄S]⁻ at an m/z of approximately 265.

Positive Ion Mode ESI-MS: This mode is used to detect the diethanolamine counter-ion, which would appear as the protonated species [M+H]⁺ at an m/z of approximately 106.0864. acs.org

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions. A method developed for related alkyl sulfates uses precursor ion scanning to specifically detect species that produce characteristic sulfate fragments like HSO₃⁻ (m/z 81) or SO₄⁻˙ (m/z 97), making it highly specific for this class of compounds. researchgate.net This approach is applicable to various salts, including diethanolamine salts. researchgate.net The fragmentation of the lauryl sulfate anion can confirm the length of the alkyl chain, while fragmentation of the diethanolamine cation can confirm its structure, with a notable fragment arising from the loss of a hydroxyl group. acs.org

Table 3: Expected Mass Spectrometry Peaks for this compound

| Ion | Ionization Mode | Technique | Expected m/z |

|---|---|---|---|

| Lauryl Sulfate Anion [C₁₂H₂₅O₄S]⁻ | Negative | ESI-MS | ~265.14 |

| Diethanolammonium Cation [C₄H₁₂NO₂]⁺ | Positive | ESI-MS | ~106.08 |

| Sulfate Fragment [HSO₄]⁻ | Negative | MS/MS | 97 |

Chromatographic Separation and Quantification Methods

Chromatography is essential for separating this compound from other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of surfactants like this compound. scconline.org The method separates components based on their interactions with a stationary phase (the column) and a mobile phase (the eluent).

A variety of detectors can be coupled with HPLC:

Mass Spectrometry (MS): HPLC-MS is a powerful combination that provides both separation and highly selective, sensitive detection, as described in the previous section. thermofisher.comnih.gov

Evaporative Light Scattering Detector (ELSD): This universal detector is suitable for non-volatile analytes like surfactants that lack a UV chromophore. It provides a response proportional to the mass of the analyte. researchgate.net

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another universal detector that offers high sensitivity for surfactant analysis.

Suppressed Conductivity Detection: This detector is particularly useful when combined with ion chromatography techniques. thermofisher.com

Ion-Pair Chromatography for Anionic Surfactant Separation

Ion-Pair Chromatography (IPC) is a specialized form of reversed-phase HPLC that is exceptionally well-suited for separating ionic and highly polar molecules like anionic surfactants. thermofisher.comtechnologynetworks.com The technique works by adding an "ion-pairing reagent" to the mobile phase. This reagent is typically a large ionic molecule with a charge opposite to that of the analyte. thermofisher.com

For the analysis of the lauryl sulfate anion, a cationic ion-pairing reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), is added to the mobile phase. The positively charged reagent forms a neutral, hydrophobic ion pair with the negatively charged lauryl sulfate anion. technologynetworks.com

[Analyte]⁻ + [Pairing Agent]⁺ ⇌ {[Analyte]⁻[Pairing Agent]⁺}⁰

This neutral complex can then be retained and separated on a standard reversed-phase column (e.g., C18). The retention is controlled by factors such as the concentration and hydrophobicity of the ion-pairing reagent and the organic solvent content of the mobile phase. technologynetworks.com IPC, often coupled with suppressed conductivity detection or MS, provides an effective method for the selective determination of anionic surfactants like lauryl sulfate in complex samples. science.govscience.gov

Suppressed Conductivity Detection in DLS Analysis

Ion chromatography (IC) coupled with suppressed conductivity detection is a powerful technique for the analysis of ionic species like the lauryl sulfate anion. In this method, the DLS sample is introduced into a chromatographic system where the lauryl sulfate anion is separated from other sample components on a specialized column.

The key to this technique is the suppressor, a device that chemically reduces the conductivity of the eluent (the mobile phase) while enhancing the conductivity of the analyte ions. This process significantly lowers the background noise and increases the signal-to-noise ratio, leading to highly sensitive detection of the lauryl sulfate anion. The use of a suppressor can result in a more than 99% reduction in background noise, which translates to a 200-fold improvement in signal-to-noise ratio and estimated detection limits compared to non-suppressed ion chromatography.

Anion-exchange columns are typically used for the separation of anionic surfactants like lauryl sulfate. The separation is based on the interaction between the negatively charged sulfate group of the analyte and the positively charged stationary phase of the column. By using a suitable eluent, often containing a competing ion, the lauryl sulfate is eluted from the column and directed to the conductivity detector for quantification.

Table 1: Comparison of Suppressed vs. Non-Suppressed Conductivity Detection

| Parameter | Suppressed Conductivity | Non-Suppressed Conductivity |

|---|---|---|

| Background Signal | Very Low (<1 μS) | High |

| Noise | Low (0.2-0.5 nS) | High |

| Signal-to-Noise Ratio | High | Low |

| Sensitivity | High (ppb levels possible) | Lower |

Gas Chromatography (GC) for Volatile Components and Impurities

Gas chromatography (GC) is a fundamental analytical technique used to separate and analyze volatile and semi-volatile compounds. In the context of this compound, GC is not typically used for the direct analysis of the DLS molecule itself due to its low volatility. However, it is an essential tool for identifying and quantifying volatile impurities that may be present in the raw material or finished product.

These impurities can include residual solvents from the manufacturing process or unreacted starting materials. The sample is vaporized and injected into the GC, where it is carried by an inert gas through a column. The separation is based on the differential partitioning of the volatile components between the stationary phase of the column and the mobile gas phase.

For non-volatile components, a derivatization step can be employed to make them suitable for GC analysis. This involves a chemical reaction to convert the non-volatile analyte into a more volatile derivative. For instance, fatty acids can be converted to their more volatile methyl esters (FAMEs) for GC analysis.

Mass spectrometry (GC-MS) is often coupled with GC to provide definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Simultaneous Surfactant Quantification

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes smaller particle size columns to achieve faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). When coupled with a mass spectrometer (MS), UPLC-MS becomes a highly specific and sensitive method for the simultaneous quantification of multiple surfactants, including this compound, in complex matrices.

This technique allows for the separation of different classes of surfactants (anionic, cationic, non-ionic, and amphoteric) in a single analytical run. The separated analytes are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, enabling precise quantification.

A study on the analysis of dishwashing detergents demonstrated the successful use of UPLC-MS for the simultaneous identification and quantification of 11 different surfactants. The method showed excellent linearity with correlation coefficients greater than 0.98, and the limits of detection and quantification were in the ranges of 0.43–8.0 μg/mL and 1.42–26.4 μg/mL, respectively.

Table 2: UPLC-MS Method Validation Parameters for Surfactant Analysis

| Parameter | Result |

|---|---|

| Correlation Coefficient (r²) | > 0.98 |

| Limit of Detection (LOD) | 0.43–8.0 μg/mL |

| Limit of Quantification (LOQ) | 1.42–26.4 μg/mL |

| Precision (RSD%) | 1.72% to 11.70% |

| Recovery | 84–115% |

Titrimetric and Other Quantitative Analytical Approaches

Cationic Titration Methods for Surfactant Activity Determination

Titration is a classic and widely used method for determining the concentration of an anionic surfactant like this compound. The most common approach is a cationic titration, where a standardized solution of a cationic surfactant is used as the titrant.

The principle of this method is the formation of a precipitate or a complex between the anionic lauryl sulfate and the cationic titrant. The endpoint of the titration, which indicates that all the anionic surfactant has reacted, can be detected using various methods, including potentiometric sensors or colorimetric indicators.

A common titrant used is Hyamine 1622 (benzethonium chloride), and the titration can be performed in a buffered solution. The activity of the anionic surfactant is calculated based on the volume of the cationic titrant required to reach the endpoint. This method is suitable for determining the "active" surfactant content.

Spectrophotometric Techniques for Trace Analysis

Spectrophotometry offers a sensitive method for the trace analysis of this compound. This technique is often based on the formation of a colored ion-pair complex between the anionic lauryl sulfate and a cationic dye, such as methylene blue or acridine (B1665455) orange.

This colored complex is then extracted into an organic solvent, and its absorbance is measured at a specific wavelength using a spectrophotometer. The intensity of the color is directly proportional to the concentration of the lauryl sulfate in the sample.

A study describes a method using methylene blue where the resulting complex is extracted with chloroform (B151607) and measured. This method was found to be fast and sensitive, with a detection limit of 150 ng of sodium lauryl sulfate. Another method utilizing acridine orange as the complexing agent reported a linear calibration curve for sodium dodecyl sulfate concentrations ranging from 0.1 to 6 ppm.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium Lauryl Sulfate |

| Hyamine 1622 (Benzethonium Chloride) |

| Methylene Blue |

| Acridine Orange |

| Chloroform |

| Toluene (B28343) |

| Acetonitrile (B52724) |

| Tetrabutylammonium Hydroxide |

| Methanesulfonic Acid |

| N-nitrosodiethanolamine |

| Monoethanolamine |

| Triethanolamine |

| Sodium DodecylBenzene Sulfonate |

| Sodium C14-16 olefin sulphonate |

| Sodium Laureth Sulfate |

| Ammonium (B1175870) Lauryl Sulfate |

| Sodium Coco Sulfate |

| Sodium Cetyl Stearyl Sulfate |

| Sodium Cocoyl Isethionate |

| Sodium Lauryl Sulfoacetate |

| Sodium Cocoyl Glutamate |

| Sodium Lauroyl Sarcosinate |

| PPG-9-ethylhexeth-5 |

| Alkyl Polyglucoside |

| Sodium C14–16 olefin sulfonate |

| Cocamide Diethanolamine |

| Cocamide Monoethanolamine |

| Lauryldimethylamine Oxide |

| Cocamidopropyl Betaine |

| Nonylphenol |

| Nonylphenol Ethoxylate |

| Fluconazole |

| Itraconazole |

| Hydroxyitraconazole |

| Posaconazole |

| Voriconazole |

| Voriconazole-N-Oxide |

| Anidulafungin |

| Caspofungin |

| Thiosulfate |

| Chromate |

| Lauryl Sulfate |

| Palmitamide |

| N-lauryldiethanolamine |

| Sorbitan monostearate |

| 1-ethyl-2-pyrrolidone |

| 2,6-dimethylaniline |

| 4-s-butyl-2,6-di-tert-butylphenol |

| Triethylene glycol monomethyl ether |

| Cetylpyridinium tetrachlorozincate |

| 1,3-dibromo-5,5-dimethylhydantoin |

| Sodium tetraborate (B1243019) decahydrate |

| Sodium hydroxide |

| Formaldehyde |

| Triton X |

| Benzalkonium chloride |

| Dialkyl dimethyl ammonium chlorides |

| Sodium dodecylsulfate |

| Hyamin 1622 |

| TEGO® trant A100 |

| Portland cement |

| Nickel |

| Zinc |

| Lithium |

| Sodium |

| Ammonium |

| Potassium |

| Calcium |

| Magnesium |

| Fluoride |

| Chloride |

| Nitrite (B80452) |

| Bromide |

| Nitrate |

| Carbon tetrachloride |

| Paraffin |

| Helium |

| Argon |

| Nitrogen |

| Carbon dioxide |

| Hydrogen |

| Ethanol |

| Ethyl acetate |

| Acetone |

| Sulfamic acid |

| Sodium sulfate |

| Methanol |

| Acetonitrile |

| Ammonium formate |

| Fetal bovine serum |

| Hams F12 medium |

| Oxirane |

| Ammonia |

| Polyurethane |

| Nucleic Acids |

| Proteins |

| RNA |

| DNA |

| Steroids |

| Pesticides |

| Volatile Organic Compounds |

| Fine Chemical Product |

| Amino Alcohol |

| Anionic Surfactant |

| Cationic Surfactant |

| Non-ionic Surfactant |

| Amphiphilic Surfactant |

| Nonethoxylated Alkylsulfate |

| Ethoxylated Alkylsulfate |

| Alkylphenol Ethoxy Sulfates |

| Fatty Alcohol Ethoxy Sulfates |

| Fatty Alcohol Sulfates |

| Dialkyl Sulfosuccinates |

| Fatty Acids |

| Amino Acids |

| Sugars |

| Biomolecules |

| Lipids |

| Solvents |

| Fragrances |

| Environmental Pollutants |

| Pharmaceuticals |

| Biological Products |

| Disinfection Byproducts |

| Coformulants |

| Quaternary Ammonium Compounds |

| Polychlorinated Biphenyls |

| Heavy Metal Contaminants |

| Pesticide Residues |

| Nitrosamines |

| Nitrosoamides |

| Ionic Liquids |

| Polymer Additives |

| Low Molecular Mass Organic Acids |

| Inorganic Cations |

| Anions |

| Olefin Sulfonate |

| Hydroxysulfonate |

| Hydroxydodecanesulfonate |

| Halogenated Disinfection Byproducts |

| Sulfur-Containing Disinfection Byproducts |

| Volatile Natural Products |

| Volatile Chemical Compositions |

| Key Odorants |

| Aroma |

| Alkyl Sulfonate |

| Alkyl Benzene Sulfonate |

| α-Olefin |

| Alkyl Sulfate |

| Alkyl Polyether Sulfate |

| Carboxylates |

| Linear Alkylbenzene Sulfonates |

| Sodium Lauryl Polyoxyethylene Ether Sulfate |

| Sodium C14–16 Olefin Sulfonate |

| Cocamide Diethanolamine |

| Cocamide Monoethanolamine |

| Lauryldimethylamine Oxide |

| Cocamidopropyl Betaine |

| Nonylphenol |

| Nonylphenol Ethoxylate |

| Antifungal Agents |

| Deuterated Derivatives |

| Antifungal Drugs |

| Metabolites |

| Anionic Dyes |

| Cationic Dyes |

| Anionic Species |

| Cationic Reagent |

| Unsulfated Matter |

| Volatile Components |

| Impurities |

| Surfactant Activity |

| Trace Analysis |

| Volatile Components and Impurities |

| Simultaneous Surfactant Quantification |

| Surfactant Activity Determination |

| Trace Analysis |

| Suppressed Conductivity Detection |

| Gas Chromatography |

| Ultra-Performance Liquid Chromatography-Mass Spectrometry |

| Cationic Titration Methods |

| Spectrophotometric Techniques |

| Analytical Methodologies |

| Chemical Compound |

| This compound |

| Suppressed Conductivity Detection in DLS Analysis |

| Gas Chromatography (GC) for Volatile Components and Impurities |

| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Simultaneous Surfactant Quantification |

| Titrimetric and Other Quantitative Analytical Approaches |

| Cationic Titration Methods for Surfactant Activity Determination |

| Spectrophotometric Techniques for Trace Analysis |

| Fatty Acid Methyl Esters |

| High-Performance Liquid Chromatography |

| Mass Spectrometry |

| Potentiometric Sensors |

| Colorimetric Indicators |

| Ion-Pair Complex |

| Absorbance |

| Wavelength |

| Spectrophotometer |

| Calibration Curve |

| Anion-Exchange Columns |

| Eluent |

| Mobile Phase |

| Stationary Phase |

| Conductivity Detector |

| Derivatization |

| Mass-to-Charge Ratio |

| Fragmentation Patterns |

| Ionization |

| Titrant |

| Endpoint |

| Active Surfactant Content |

| Organic Solvent |

| Anionic Surfactant Contaminants |

| Potable Water |

| Industrial Sewage Waste |

| Ground Water |

| River Water |

| Domestic Sources |

| Industrial Sources |

| Urbanized Industrial Site |

| Pollutant Spots |

| Contamination |

| Mobility |

| Environmental Impacts |

| Urbanization |

| Industrial Development |

| Cleansing Action |

| Critical Micelle Concentration |

| Hydrophobic Group |

| Hydrophilic Moieties |

| Surface Tension |

| Solvent |

| Sequester |

| Detergents |

| Cosmetics |

| Cosmetic Raw Materials |

| Secondary N-Nitroso Compounds |

| Detection Limits |

| Sample Preparation |

| Concentration Techniques |

| Matrix Interferences |

| Nitrosamine (B1359907) Selective |

| Non-Selective Analytical Procedures |

| Quantifying Nitrosamine Species |

| Trace Contaminants |

| Environment |

| Analytical Instrumentation |

| N-Nitroso Functional Group |

| Nitrosamines |

| Nitrosoamides |

| Cosmetic Products |

| American Chemical Society |

| Cosmetic, Toiletry, and Fragrance Association |

| Nitrosamine Task Force |

| Sample Matrix |

| Ammonium Sulfamate |

| Cosmetic Lotion |

| Shampoo Matrices |

| Acetone |

| Ethyl Acetate |

| Sulfamic Acid |

| Anhydrous Sodium Sulfate |

| Silica Gel Column |

| Nonvolatile Nitrosamine Species |

| Isolation and Concentration Procedures |

| Blank Sample Analysis |

| Recovery Studies |

| Monitoring |

| Errors |

| Analytes |

| Extremely Low Levels |

| Human Plasma |

| Multiplex UPLC-MS/MS Method |

| Antifungal Agents |

| Metabolites |

| Plasma Concentrations |

| Fluconazole |

| Itraconazole |

| Hydroxyitraconazole |

| Posaconazole |

| Voriconazole |

| Voriconazole-N-Oxide |

| Anidulafungin |

| Caspofungin |

| Protein Precipitation |

| Acetonitrile |

| Extraction Procedure |

| Analytes |

| Chromatograms |

| Positive Ionization Mode |

| SRM Detection Mode |

| Gradient Program |

| Retention Times |

| Mass Spectrometry Conditions |

| Deuterated Derivatives |

| Internal Standard |

| Electrospray Ionization |

| Spray Voltage |

| Vaporizer Temperature |

| Sheath Gas |

| Auxiliary Gas |

| Nitrogen |

| Source Collision-Induced Dissociation |

| Capillary Temperature |

| Collision Energy |

| Tube Lens Voltage |

| Collision Gas |

| Argon |

| Mass Spectra |

| Selected Reaction Monitoring |

| Therapeutic Drug Monitoring |

| Single-Drug Antifungal Regimens |

| Combination Salvage Therapies |

| Clinical Research |

| Cost-Effective Lab Resource Utilization |

| Real-Time Efficacy and Safety |

| Laboratory Methods |

| Volatile Natural Products |

| Volatile Organic Compounds |

| Biological Systems |

| Primary Metabolites |

| Secondary Metabolites |

| Chemical Communication |

| Interaction |

| Living Organisms |

| Foods |

| Human Nutrition |

| Pharmaceuticals |

| Perfumes |

| Cosmetics |

| Structures |

| Natural Product Chemistry |

| Diversity |

| Analytical Instrument |

| Method |

| Low Concentrations |

| Detection |

| Identification |

| Structural Characterization |

| Extraction |

| Preparation Methods |

| Samples |

| Instrumental Analysis |

| Quantify |

| Spectroscopic Methods |

| Mass Spectrometric Methods |

| Offline GC-MS |

| Multi-Dimensional GC-MS |

| Online Approaches |

| PTR-MS |

| SIFT-MS |

| SEMI-MS |

| DART-MS |

| Analytical Techniques |

| Future Directions |

| Biological Products |

| Gas Chromatography-Mass Spectrometry |

| Mass Spectrometry |

| Volatile Organic Compounds |

| Gas Chromatography |

| Chromatographic Column |

| Elution |

| Inert Gaseous Mobile Phase |

| Helium |

| Argon |

| Nitrogen |

| Carbon Dioxide |

| Hydrogen |

| Mobile Phase |

| Analyte |

| Transports |

| Column |

| Gas-Solid Chromatography |

| Gas-Liquid Chromatography |

| Mechanisms |

| Analyte Retention |

| Participated |

| Gaseous Mobile Phase |

| Liquid Stationary Phase |

| Physical Adsorption |

| Solid Stationary Phase |

| Widespread Use |

| Fields of Science |

| Semipermanent Retention |

| Active Molecules |

| Polar Molecules |

| Severe Tailing |

| Elution Peaks |

| Nonlinear Character |

| Adsorption Process |

| Column Efficiency |

| Suitable Size |

| Plug of Vapor |

| Sample Preparation |

| Important Step |

| Flash Vaporizer Port |

| Head of the Column |

| Temperature |

| Boiling Point |

| Least Volatile Component |

| Components |

| Easily Vaporized |

| High Heat Resistance |

| Decomposed |

| Liquid Samples |

| Solid Samples |

| Introduced |

| Solutions |

| Sealed |

| Thin-Walled Vials |

| Inserted |

| Punctured |

| Crushed |

| Outside |

| Separate |

| Analyze |

| Gaseous Samples |

| Volatile Solid Samples |

| Suitable Analytical Equipment |

| Gas Phase |

| Trapping Analytes |

| Vapor Samples |

| Headspace Analysis |

| Treat |

| Convert |

| Matrix |

| Suitable Sample |

| Inject |

| Extraction |

| Cleanup |

| Derivatization |

| Transfer to Vapor Phase |

| Concentration |

| Sorbent |

| Eluting Solvent |

| SPE Sorbents |

| Cartridge |

| Columns |

| Syringe Barrels |

| Disks |

| Porous Frits |

| Polyethylene |

| Stainless Steel |

| Teflon |

| Volatile Derivatives |

| Suitable Reagents |

| GC-MS Determination |

| Pesticides |

| Fused Silica Core Fiber |

| Equilibrium |

| Preequilibrium |

| Batch |

| Flow-Through Microextraction Techniques |

| Field Applications |

| Air Sampling |

| Water Sampling |

| Solventless Sample Preparation Procedure |

| Automated |

| Trace Analyses |

| Single Cells |

| Sample Headspace |

| SPME Sampling |

| Direct Extraction |

| Coated Fiber |

| Immersed |

| Aqueous Sample |

| Volatile Organics |

| Semivolatile Organic Compounds |

| Membrane |

| Analyzing |

| Dirty Samples |

| Period of Time |

| Fiber Design |

| In-Tube Designs |

| Desorption Processes |

| Matrix |

| Anion Exchanger |

| Fatty Acids |

| Selectively Eluted |

| Separate Fractions |

| Converted |

| Linked “Poly(styrene-co-divinylbenzene)” Column |

| Cleanup |

| Preconcentration |

| Water-Diluted Acetone Extracts |

| Microextraction |

| Modern Technique |

| Direct Extraction |

| Interface |

| HPLC |

| In-Tube Design |

| Easier Approaching Interface |

| Fiber Design |

| Gas Extraction Wastewater |

| Sulfur-Containing Disinfection Byproducts |

| High-Resolution Mass Spectrometry |

| Identification |

| Novel Surfactant-Derived |

| Extract |

| Solvent Exchanged |

| Methanol |

| LC–ESI–MS Analysis |

| Biological Reagents |

| Chemical Reagents |

| Chinese Hamster Ovary (CHO) Cells |

| Toxicity End Points |

| Mammalian Cell Incubator |

| Humidified Atmosphere |

| Hams F12 Medium |

| Fetal Bovine Serum |

| Molecular Formula |

| Lauryl Sulfate |

| Widely Used Surfactant |

| Structure |

| Linear |

| Saturated |

| No Rings or Double Bonds |

| Conducive |

| Halogenation |

| Significant Decrease |

| Isomer Abundance |

| Observed |

| Disinfection |

| Nonreactive |

| Chlorine |

| Monochloramine |

| High-Purity Surfactants |

| Not Necessary |

| Most Industrial |

| LC–QTOF Extracted Ion Chromatograms |

| ESI Mass Spectra |

| Brominated Sulfur-Containing DBPs |

| Chlorinated RF |

| Undisinfected Control |

| Presence |

| Several Isomers |

| High Abundance |

| Candidates |

| Precursors |

| DBPs |

| Differed |

| Addition |

| Bromine |

| Molecular Formula |

| Lauryl Sulfate |

| LC–Orbitrap MS |

| Isomer-Specific MS |

| MS/MS |

| MS3 Data |

| LC-Orbitrap Fusion Tribrid MS |

| LC Parameters |

| MS Parameters |

| MS Scan |

| MSn Analyses |

| Quenched Water Samples |

| Injected |

| Waters Acquity BEH C18 Column |

| Gradient Elution Program |

| Water |

| Acetonitrile |

| Ammonium Formate |

| Ramped |

| Period |

| Held |

| Importance of High-Resolution MS |

| Crucial |

| Identification |

| DBPs |

| Mixture |

| Extreme Complexity |

| Single LC–MS Spectrum |

| Chlorinated RF Sample |

| Several Examples |

| Low Resolution |

| Misidentification |

| Components |

| Halo-DBPs |

| Appearance |

| Characteristic Halogen Isotope Patterns |

| Commercial Olefin Sulfonate Products |

| Contain |

| Hydroxysulfonate Compounds |

| Formed |

| Byproducts |

| Olefin Sulfonate Production |

| Functional Isomers |

| Alkylsulfate Compounds |

| Same Mass |

| Formula |

| Sulfonate (SO3) |

| Hydroxy (OH) Group |

| Lieu |

| Sulfate (SO4) |

| Presence |

| Undisinfected |

| Chlorinated/Chloraminated Samples |

| Not Lauryl Sulfate |

| Several Isomers |

| Hydroxydodecanesulfonate |

| High-Resolution-MS |

| MS/MS |

| MS3 Analyses |

| Isomeric Information |

| LC-Orbitrap Fusion MS |

| Used |

| Cosmetics |

| Diethanol Amine |

| Method |

| Rapidly Detecting |

| Chemical Apparatuses |

| Detection Technique |

| Quick Sample Treatment Technology |

| Detection Method |

| Diethanolamine |

| Cosmetics |

| Raw Material |

| Background Technology |

| Monoethanolamine |

| Important Fine Chemical Product |

| Oxirane |

| Ammonia |

| React |

| Obtain |

| Monoethanolamine (MEA) |

| Diethanolamine (DEA) |

| Triethanolamine (TEA) |

| Products |

| Most Worthy |

| Amino Alcohol |

| Output |

| Accounts |

| Amino Alcohol Total Amount |

| Widely Used |

| Fields |

| Polyurethane |

| Supernatant |

| Centrifugal |

| Crossed |

| Organic Phase Filter Membrane |

| Pipetted |

| Filtrate |

| Add |

| Ultrapure Water |

| Shift |

| Mixing |

| Sample Bottle |

| Measure |

| Liquid Phase Chromatogram-Tandem Mass Spectrometry Analysis |

| Excessive Concentration |

| Sample |

| Diluted |

| Suitable Concentration |

| Mobile Phase |

| Parallel Laboratory Tests |

| Precision Mensuration |

| Carried Out |

| Each Sample Test |

| Measurement Result |

| Got |

| Mean Value |

| Diethanolamine Calibration Curve |

| Method |

| Limited |

| Detection |

| Diethanolamine |

| Cosmetic Sample |

| Raw Material |

| Recovery of Standard Addition |

| Greater Than |

| Relative Standard Deviation |

| Less Than |

| Can Meet |

| Testing Requirement |

| Residual Threshold Limit Values |

| Diethanolamine |

| Cosmetics |

| Raw Material |

| Above Demonstration |

| Described |

| Ultimate Principle |

| Present Invention |

| Principal Character |

| Advantage |

| Present Invention |

| Translated From |

| Discloses |

| Method |

| Rapidly Detecting |

| Diethanol Amine |

| Cosmetics |

| Comprises |

| Following Steps |

| Weighing |

| Small Quantity |

| Cosmetics |

| Adding |

| Certain Amount |

| Alcohol |

| Carrying Out |

| Water Bath Ultrasonic Assisted Extraction (UAE) |

| Thus Realizing |

| Qualitation |

| Quantitation |

| Target Compound |

| Adopting |

| High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLS-MS/MS) |

| Get |

| Centrifuge Tube |

| Placed |

| Centrifugal |

| Rotating Speed |

| Supernatant |

| Centrifugal |

| Crossed |

| Organic Phase Filter Membrane |

| Pipetted |

| Filtrate |

| Add |

| Ultrapure Water |

| Shift |

| Mixing |

| Sample Bottle |

| Measure |

| Liquid Phase Chromatogram-Tandem Mass Spectrometry Analysis |

| Excessive Concentration |

| Sample |

| Diluted |

| Suitable Concentration |

| Mobile Phase |

| Parallel Laboratory Tests |

| Precision Mensuration |

| Carried Out |

| Each Sample Test |

| Measurement Result |

| Got |

| Mean Value |

| Method |

| Quick |

| Diethanolamine |

| Cosmetics |

| Characterized |

| Comprises |

| Steps |

| Takes |

| Small Amount |

| Cosmetics |

| Add |

| Ethanol |

| Mix |

| Ultrasonic Assisted Extraction UAE |

| Water-Bath |

| Get |

| Membrane Filtration |

| Above-Mentioned |

| Certain Volume Solution |

| Centrifugal |

| Aroma Designer |

| Modifying |

| Volatile Chemical Compositions |

| Complex Odors |

| Volatile Organic Compounds (VOCs) |

| Used |

| Produce |

| Various Commercial Products |

| Aromas |

| Mimicking |

| Natural Products |

| VOCs |

| Responsible |

| Aromas |

| Identified |

| Many Natural Products |

| Current Major Strategy |

| Analyze |

| Chemical Compositions |

| Aroma Qualities |

| Individual VOCs |

| Using |

| Gas Chromatography/Mass Spectrometry (GC/MS) |

| GC-Olfactometry |

| Analyses |

| Cannot Determine |

| Candidate VOCs |

| Contribute |

| Characteristic Aroma |

| Mixtures |

| Many VOCs |

| Study |

| Developed |

| GC/MS-Based VOC Collection/Omission System |

| Can Modify |

| VOC Compositions |

| Samples |

| Easily |

| Rapidly |

| System |

| Composed |

| GC/MS |

| Switching Unit |

| Can Change |

| Gas Flow Routes |

| MS |

| VOC Collection Device |

| First Applied |

| Prepare |

| Gas Samples |

| Omission Tests |

| Aroma Qualities |

| VOC Mixtures |

| With and Without |

| Some VOCs |

| Evaluated |

| Panelists |

| Aroma Qualities |

| Different |

| 2 Samples |

| Omitted VOCs |

| Likely |

| Key Odorants |

| Abstract |

| Many Volatile Organic Compounds (VOCs) |

| Used |

| Produce |

| Various Commercial Products |

| Aromas |

| Mimicking |

| Natural Products |

| VOCs |

| Responsible |

| Aromas |

| Identified |

| Many Natural Products |

| Current Major Strategy |

| Analyze |

| Chemical Compositions |

| Aroma Qualities |

| Individual VOCs |

| Using |

| Gas Chromatography/Mass Spectrometry (GC/MS) |

| GC-Olfactometry |

| However |

| Such Analyses |

| Cannot Determine |

| Whether Candidate VOCs |

| Contribute |

| Characteristic Aroma |

| Mixtures |

| Many VOCs |

| System |

| Could Prepare |

| Omission Samples |

| Without |

| Chemical Identification |

| Preparation |

| Each VOC |

| Laborious Techniques |

| Mixing VOCs |

| Thus Overcoming |

| Limitations |

| Previous Methods |

| Sample Preparation |

| Finally |

| System |

| Used |

| Prepare |

| Artificial Aromas |

| Replacing VOC Compositions |

| Different Samples |

| Screening |

| Key Odorants |

| Conclusion |

| System |

| Developed Here |

| Can Improve |

| Aroma Research |

| Identifying Key Odorants |

| Natural Products |

| Keywords |

| Aroma |

| Gas Chromatography/Mass Spectrometry |

| Key Odorants |

| Omission Test |

| Volatile Organic Compound |

| By Collecting VOCs |

| Gas Bag |

| Attached |

| Collection Device |

| Transferring |

| Some VOCs |

| MS |

| Specific VOCs |

| Could Be Omitted |

| Easily |

| VOC Mixture |

| Spectrophotometric Determination |

| Sodium Lauryl Sulphate |

| Prime Anionic Surfactant |

| Contamin |

| Surfactant-Spectrophotometric Method |

| Sodium Lauryl Sulphate (SLS) |

| Coupled |

| Acridine Orange (ACO) Reagent |

| Enhanced Sensitivity |

| Determining |

| Anionic Surfactant (AS) Contaminants |

| Including |

| Dangerous Chemicals |

| Incorporated |

| Ground |

| Surface Potable Water |

| Various Industrial |

| Domestic Sources |

| Utilized |

| Potentially Reactive Urbanized Industrial Site |

| Central East Chhattisgarh (Durg-Bhilai) |

| Paper |

| Focuses |

| Potential Application |

| Method |

| Patented Technology |

| Domestic |

| Potable |

| Agricultural |

| Industrial Sewage Waste |

| Potentially Urbanized Site (Durg-Bhilai) |

| Central India |

| Study |

| Identifies |

| Major Pollutant Spots |

| Source |

| Points |

| Spread |

| Would Be Helpful |

| Identifying |

| Not Only |

| Potential Sources |

| Contamination |

| But Also |

| Reasons |

| Embarking |

| Mobility |

| Surfactant Spread |

| Further |

| Work |

| Tends |

| Determine |

| Viability |

| Potential Applications |

| Applied |

| Large Area |

| Key Words |

| Spectrophotometer |

| Sodium Lauryl Sulphate |

| Durg-Bhilai |

| Waste Water |

| Introduction |

| Advent |

| Detergents |

| Late 50s |

| Major Revolution |

| Surfactants |

| Took Place |

| Detergents |

| Act |

| Both |

| Sequester |

| Surfactants |

| Surfactants |

| Surface-Active Substance |

| Lowers |

| Surface Tension |

| Solvent |

| Hydrophobic Group |

| Bearing |

| Radical |

| 10-20 Carbon Atoms |

| Hydrophilic Moieties |

| Ionic |

| Nonionic |

| Depending |

| Type |

| Surfactant |

| Attain |

| Pseudo-Level |

| Self-Association |

| Called |

| Micelle |

| Beyond |

| Particular Level |

| Surfactant Concentration |

| Critical Micelle (CMC) |

| Actually |

| Responsible Factor |

| Cleansing Action |

| Surfactants |

| Various Classes |

| Surfactants |

| Ionic Surfactants |

| Including |

| Both |

| Anionic |

| Cationic |

| Constitute |

| Approximately |

| Two-Third |

| Various Surfactants |

| 90% |

| Which |

| Mainly Contributed |

| Anionic Surfactants |

| Among |

| Various Anionic Surfactants |

| SLS |

| Beaker |

| Incubated |

| Investigation |

| SLS Concentration |

| Carried |

| Under |

| Three Major Demarcated Sites |

| Source of Outflow |

| Industrial |

| Sewage Waste |

| Place of Accumulation |

| Dumped Sewage |

| Ground Water |

| Near |

| Source of Accumulation |

| Followed |

| Isolation |

| Organic Layer |

| Subsequent Measurement |

| Spectrophotometrically |

| Systronic 105 |

| Calibration Curve |

| Obtained |

| SodiumDo-Decyl Sulphate Concentration |

| Ranging |

| 0.1 to 6 ppm |

| Which |

| Fluorescent Yellow Colour Layer |

| Obtained |

| Sampling |

| Analysis |

| C |

| Total Amount |

| SLS |

| Each Flask |

| Determined |

| Relative Degradation |

| Concentration |

| Also Simultaneously Investigated |

| Same River Water Sample |

| Same Time |

| Pollution |

| SLS |

| Not Direct |

| Indirectly |

| Affects |

| Biological Cycle |

| Paper |

| Presents |

| Patented Method |

| Identifying |

| Potential Spots |

| SLS Contamination |

| Major Anionic Surfactant |

| Newly Formed Chhattisgarh State |

| Its Environmental Impacts |

| Relating |

| Accelerated Urbanization |

| Industrial Development |

| Studied Spot |

| Recent Years |

| Acetic Acid |

| Added |

| Resultant |

| Extracted |

| 5 mL |

| Toluene |

| Shaken |

| 1 Minutes |

| Allowed |

| Stand |

| 5 Min |

| Smartphone Colorimetry |

| Camera |

| Phone |

| Serves |

| Detector |

| Colorimetric Method |

| Based |

| Smartphone |

| UV Method |

| Both Based |

| Detection |

| Colour Intensity |

| Concentration Increased |

| Developed Method |

| Uses |

| Methylene Blue |

| Dye |

| Form |

| Complex |

| SLS |

| 1:1 Ratio |

| Developed Method |

| Exhibits |

| Good Linearity |

| Ranging |

| 1-2μg/ml |

| Increasing |

| Concentrations |

| API |

| Colour Intensity Increases |

| Samples |

| Detected |

| 653 nm |

| Using |

| UV-Visible Spectroscopy |

| Photometrix PRO Software |

| Used |

| Analyse |

| Using |

| Mobile Phone |

| Preparation |

| Calibration Graph |

| SLS |

| Different Aliquots |

| Stock Solutions |

| Taken |

| 10 ml Volumetric Flask |

| Obtained |

| Sample Solution |

| 1 ppm to 2 ppm Range |

| 1 ppm = 1 µg/ml |

| Then Add |

| 0.2 ml Methylene Blue |

| 10 ml |

| Sample Solution |

| Mix It Well |

| Then Transfer |

| 25ml Separating Funnel |

| Add |

| 10 ml Chloroform |

| Shake |

| 1 Min |

| Then Upon Settling |

| Separate Chloroform Layer |